1-(4-methoxyphenyl)-1H-indole
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-methoxyphenyl)-1H-indole” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra can be used to analyze the vibrational wavenumbers of the structure . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values can also be determined .
Chemical Reactions Analysis
The chemical reactivity of “this compound” can be inferred from the HOMO–LUMO energy gap. A large HOMO–LUMO gap indicates low reactivity in chemical reactions, suggesting the high stability of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, the density functional theory (DFT) can be used to compute the optimized geometrical parameters, energies for the HOMO and LUMO, and other properties .
Safety and Hazards
Future Directions
Future research could focus on the synthesis and characterization of “1-(4-methoxyphenyl)-1H-indole” and its derivatives. For instance, a study has been conducted on the synthesis and structure determination of a related compound, “1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, as a probing tool for SOCE assays .
properties
CAS RN |
93597-01-4 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)indole |
InChI |
InChI=1S/C15H13NO/c1-17-14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3 |
InChI Key |
CJJDJQFZVLGJLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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